molecular formula C6H4BClN2O2 B12970702 (5-Chloro-6-cyanopyridin-3-yl)boronic acid

(5-Chloro-6-cyanopyridin-3-yl)boronic acid

Cat. No.: B12970702
M. Wt: 182.37 g/mol
InChI Key: RKUYWJGGJJZCIB-UHFFFAOYSA-N
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Description

(5-Chloro-6-cyanopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and cyano groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-cyanopyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling reaction of 5-chloro-6-cyanopyridine with a boron reagent such as bis(pinacolato)diboron under mild conditions. This reaction is often carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-6-cyanopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., K2CO3, NaOH)

    Solvents: (e.g., toluene, ethanol)

    Oxidizing agents: (e.g., H2O2, NaBO3)

Major Products:

    Biaryls: (from Suzuki-Miyaura coupling)

    Alcohols/Ketones: (from oxidation)

    Substituted pyridines: (from substitution reactions)

Mechanism of Action

The mechanism of action of (5-Chloro-6-cyanopyridin-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. Additionally, the compound’s ability to undergo cross-coupling reactions allows it to be incorporated into larger molecular frameworks, enhancing its biological activity .

Comparison with Similar Compounds

  • 5-Chloro-3-pyridineboronic acid
  • 6-Cyano-3-pyridineboronic acid
  • 4-Chloro-3-pyridineboronic acid

Comparison: (5-Chloro-6-cyanopyridin-3-yl)boronic acid is unique due to the presence of both chlorine and cyano substituents on the pyridine ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its analogs. For instance, the cyano group can participate in additional reactions, such as nucleophilic addition, which is not possible with compounds lacking this functional group .

Properties

Molecular Formula

C6H4BClN2O2

Molecular Weight

182.37 g/mol

IUPAC Name

(5-chloro-6-cyanopyridin-3-yl)boronic acid

InChI

InChI=1S/C6H4BClN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3,11-12H

InChI Key

RKUYWJGGJJZCIB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C#N)Cl)(O)O

Origin of Product

United States

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